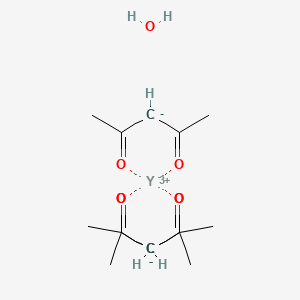![molecular formula C6H4ClIN4O B13108309 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine, iodine, and methoxy groups in its structure makes it a unique molecule with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-alkylation of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with appropriate alkylating agents under specific conditions . The reaction conditions often include the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its antiproliferative activities against various cancer cell lines.
Chemical Biology: It serves as a scaffold for developing molecules that can modulate biological pathways and protein functions.
Industrial Applications: It can be used in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and inhibition of kinase activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the iodine and methoxy groups, which may affect its biological activity and chemical reactivity.
3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom, which can influence its interaction with molecular targets.
4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks both chlorine and iodine atoms, making it less versatile in chemical modifications.
Uniqueness
The presence of chlorine, iodine, and methoxy groups in 6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine makes it unique compared to its analogs. These substituents can enhance its binding affinity to molecular targets, increase its chemical reactivity, and potentially improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C6H4ClIN4O |
|---|---|
Molekulargewicht |
310.48 g/mol |
IUPAC-Name |
6-chloro-3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClIN4O/c1-13-5-2-3(8)11-12-4(2)9-6(7)10-5/h1H3,(H,9,10,11,12) |
InChI-Schlüssel |
CDSLVFPJWMNNJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC2=NNC(=C21)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)

![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)









![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
